molecular formula C34H54NO4P B234595 Cholesterylphosphorylethylpyridinium CAS No. 143693-01-0

Cholesterylphosphorylethylpyridinium

Cat. No. B234595
CAS RN: 143693-01-0
M. Wt: 571.8 g/mol
InChI Key: ZIQMQJFDJLTAEN-PWAICBBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterylphosphorylethylpyridinium (CPEP) is a naturally occurring molecule found in various biological systems. It belongs to the class of lipids and plays an important role in various biochemical and physiological processes. CPEP has been extensively studied for its potential applications in scientific research, particularly in the field of drug delivery and gene therapy.

Mechanism of Action

The mechanism of action of Cholesterylphosphorylethylpyridinium is not fully understood, but it is believed to interact with cell membranes and alter their properties. Cholesterylphosphorylethylpyridinium has also been shown to interact with DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
Cholesterylphosphorylethylpyridinium has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism and the regulation of immune responses. Cholesterylphosphorylethylpyridinium has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cholesterylphosphorylethylpyridinium in lab experiments is its ability to form stable complexes with DNA and RNA. This makes it an attractive candidate for gene therapy applications. However, one of the limitations of using Cholesterylphosphorylethylpyridinium is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for the use of Cholesterylphosphorylethylpyridinium in scientific research. One area of interest is the development of Cholesterylphosphorylethylpyridinium-based gene delivery systems for the treatment of genetic diseases. Another area of interest is the use of Cholesterylphosphorylethylpyridinium as a drug delivery system for cancer therapy. Additionally, the potential use of Cholesterylphosphorylethylpyridinium as a biomarker for various diseases is also an area of interest for future research.
Conclusion
In conclusion, Cholesterylphosphorylethylpyridinium is a naturally occurring lipid with various potential applications in scientific research. Its ability to form stable complexes with DNA and RNA makes it an attractive candidate for gene therapy and drug delivery applications. While there are limitations to its use, the potential benefits of using Cholesterylphosphorylethylpyridinium in scientific research are significant. Further research is needed to fully understand the mechanism of action and potential applications of Cholesterylphosphorylethylpyridinium in various fields.

Synthesis Methods

Cholesterylphosphorylethylpyridinium can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create Cholesterylphosphorylethylpyridinium from simple starting materials. The extraction method involves the isolation of Cholesterylphosphorylethylpyridinium from natural sources such as animal tissues and plants. Both methods have been used successfully to produce Cholesterylphosphorylethylpyridinium for scientific research purposes.

Scientific Research Applications

Cholesterylphosphorylethylpyridinium has been widely used in scientific research, particularly in the field of drug delivery and gene therapy. Cholesterylphosphorylethylpyridinium has the ability to form stable complexes with DNA, which makes it an attractive candidate for gene therapy applications. Cholesterylphosphorylethylpyridinium can also be used to deliver drugs to specific tissues and cells, which can increase the efficacy of the drug and reduce side effects.

properties

CAS RN

143693-01-0

Product Name

Cholesterylphosphorylethylpyridinium

Molecular Formula

C34H54NO4P

Molecular Weight

571.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-pyridin-1-ium-1-ylethyl phosphate

InChI

InChI=1S/C34H54NO4P/c1-25(2)10-9-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-33(27,4)32(29)17-19-34(30,31)5)39-40(36,37)38-23-22-35-20-7-6-8-21-35/h6-8,12,20-21,25-26,28-32H,9-11,13-19,22-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,33+,34-/m1/s1

InChI Key

ZIQMQJFDJLTAEN-PWAICBBHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C

synonyms

cholesterylphosphorylethylpyridinium
CPEP

Origin of Product

United States

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